molecular formula C9H8BrN B1273806 3-(4-Bromophenyl)propionitrile CAS No. 57775-08-3

3-(4-Bromophenyl)propionitrile

Cat. No. B1273806
CAS RN: 57775-08-3
M. Wt: 210.07 g/mol
InChI Key: QAWLKTDBUQOFEF-UHFFFAOYSA-N
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Description

The compound "3-(4-Bromophenyl)propionitrile" is a brominated nitrile with potential applications in various chemical reactions and material synthesis. It is structurally related to several compounds that have been studied for their molecular and crystal structures, as well as their reactivity under different conditions.

Synthesis Analysis

The synthesis of brominated aromatic nitriles can be achieved through various methods, including coupling reactions and multicomponent reactions. For instance, the synthesis of "4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile" was accomplished using a coupling reaction between 1,4'-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile . Similarly, "2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile" was synthesized via a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of "3-(4-Bromophenyl)propionitrile".

Molecular Structure Analysis

The molecular structure of brominated aromatic nitriles is characterized by the presence of a bromine atom attached to an aromatic ring, which can significantly influence the electronic properties and reactivity of the molecule. For example, the crystal structure of "4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile" shows that the two phenyl rings are rotated with respect to each other, and the molecules interact via aryl–perfluoroaryl stacking, forming intermolecular chains . The structure of "2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile" is stabilized by intermolecular hydrogen bonding interactions . These structural insights can be useful in understanding the molecular geometry and potential intermolecular interactions of "3-(4-Bromophenyl)propionitrile".

Chemical Reactions Analysis

Brominated aromatic nitriles can undergo various chemical reactions, including addition reactions. For instance, the addition reaction of the carbonyl group of 3-bromo benzophenone with propionitrile carbanion under irradiation led to the formation of a new compound, excluding the substitution reaction of meta-bromo . This demonstrates the reactivity of brominated aromatic compounds with nitrile groups in the presence of carbanions, which could be relevant for the chemical behavior of "3-(4-Bromophenyl)propionitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic nitriles can be influenced by their molecular structure. The presence of a bromine atom can affect the polarity, dipole moment, and intermolecular interactions of the molecule. For example, the crystal structure analysis of "4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile" revealed specific Br⋯F and F⋯F contacts that form an intermolecular network . Additionally, the computational study of a related compound using DFT methods provided insights into the charges, polarizability, and vibrational spectra, which are important for understanding the electronic properties and reactivity of such molecules . These properties are crucial for predicting the behavior of "3-(4-Bromophenyl)propionitrile" in various environments and its potential applications in material science or pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Studies

  • The hydrolysis of related compounds, like 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile, results in acids and acyl chlorides, which are used to synthesize propionamides with weak antibacterial activity (Arutyunyan et al., 2014).
  • Studies on similar compounds, such as 3-bromo-N-(p-bromophenyl)propanamide, have shown reactivity leading to different products, including β-lactams and acrylanilides, which have noteworthy biological activities (Pandolfi et al., 2019).

Optical and Electronic Properties

  • Chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, demonstrate significant optoelectronic and charge transport properties, beneficial in semiconductor devices (Shkir et al., 2019).
  • Another study found that 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile derivatives emit green fluorescence, indicating potential applications in photoluminescent materials (Li et al., 2011).

Antibacterial and Biological Activities

  • Synthesis of 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) and its antibacterial properties have been explored, showing potential as a more effective antibacterial agent compared to chalcone (Khan, 2017).

Crystal Structure and Analysis

  • The crystal structure analysis of compounds like (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one provides insights into molecular interactions and structural properties relevant to material sciences (Atioğlu et al., 2019).

Synthesis of Pharmaceuticals

  • Research has been conducted on synthesizing key intermediates like 2-(4-bromomethylphenyl)propionic acid from 2-(4-methylphenyl)propionitrile, an approach used in manufacturing pharmaceuticals (Xin, 2010).

Quantum Chemical Studies

  • Quantum chemical studies on hydroquinoline derivatives including 4-(4-bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3- carbonitrile offer insights into their structural, electronic, and optical properties (Irfan et al., 2020).

Safety And Hazards

When handling 3-(4-Bromophenyl)propionitrile, personal protective equipment and face protection should be worn . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 3-(4-Bromophenyl)propionitrile are not explicitly mentioned in the available sources. Given its use in research and development , it could potentially be used in a variety of chemical reactions and studies, depending on the specific research goals.

properties

IUPAC Name

3-(4-bromophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLKTDBUQOFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370832
Record name 3-(4-Bromophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)propionitrile

CAS RN

57775-08-3
Record name 3-(4-Bromophenyl)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)propanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diethylazodicarboxylate (5.2 g) is added dropwise to a solution of 4-bromo-phenethylalcohol (2.01 g), and triphenylphosphine (7.9 g) in diethyl ether (16 mL) at 0° C. The reaction mixture is stirred for 10 minutes and a solution of acetone cyanohydrin (2.6 g) in diethyl ether (10 mL) is added. The clear orange solution is stirred for 5 minutes at 0° C. and then at 25° C. for 12 hours. The reaction mixture is then filtered, and washed with diethyl ether. The filtrate is concentrated under reduced pressure and chromatographed over silica gel (10% ethyl acetate-hexanes is used as the eluant) to provide the desired product as a pale yellow oil (2.04 g).
Quantity
5.2 g
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2.01 g
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7.9 g
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16 mL
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2.6 g
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BM Andrews, GW Gray… - Molecular Crystals and …, 1985 - Taylor & Francis
The preparation of 2-(4-cyanophenylethyl)-5-alkylpyrimidines and frans-2-(4-(cyano-phenylethyl)-5-alkyl-l,3-dioxans, which incorporate a dimethylene linking group into …
Number of citations: 3 www.tandfonline.com
YH Jung, V Salmaso, Z Wen, JM Bennett… - Journal of medicinal …, 2021 - ACS Publications
A known zwitterionic, heterocyclic P2Y 14 R antagonist 3a was substituted with diverse groups on the central phenyl and terminal piperidine moieties, following a computational …
Number of citations: 11 pubs.acs.org
L Yin, M Kanai, M Shibasaki - Tetrahedron, 2012 - Elsevier
The catalytic asymmetric decarboxylative aldol-type reaction between aldehydes and cyanocarboxylic acids and Mannich-type reaction between aldimines and cyanocarboxylic acids …
Number of citations: 53 www.sciencedirect.com
F Shu, Q Zheng, W Dong, Z Peng… - Canadian Journal of …, 2017 - cdnsciencepub.com
An efficient transformation towards propynoates and propynenitriles is herein described. The practical methodology was conducted at low temperature (–78 or –60 C) in a one-pot …
Number of citations: 7 cdnsciencepub.com

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